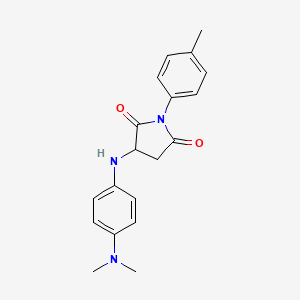
3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones that stimulate insulin secretion.
Scientific Research Applications
Chemical Synthesis and Reactivity
Several studies have explored the chemical reactivity and synthetic applications of compounds structurally related to "3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione." For instance, the work by Gulevskaya, Besedin, and Pozharskii (1999) on purines, pyrimidines, and fused systems demonstrated that dimethylpyrimido derivatives react with primary amines in the presence of an oxidant to yield 4-amino derivatives, highlighting the potential for creating diverse chemical structures through such reactions (Gulevskaya et al., 1999).
Material Science Applications
In the field of materials science, Kumar et al. (2018) reported on the synthesis and structural analysis of a diketopyrrolopyrrole derivative that was end-capped with a dimethylaminophenyl moiety. This compound demonstrated stable electronic properties and was used in the construction of field-effect transistors and inverters, indicating its utility in developing stable electronic devices with polymeric gate dielectrics (Kumar et al., 2018).
Biochemical Evaluation
Research into the biochemical properties of compounds akin to "this compound" has also been conducted. Daly et al. (1986) synthesized a series of (aminophenyl)pyrrolidine-2,5-diones, evaluating their inhibitory activity towards human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems. Some compounds exhibited selective, competitive inhibition, underscoring the potential for designing inhibitors based on the pyrrolidine-dione framework (Daly et al., 1986).
Optoelectronic Properties
Wazzan and Irfan (2019) investigated the optoelectronic and charge transport properties of Pechmann dyes related to the core structure of "this compound." Their study provides insights into the potential use of such compounds in organic light-emitting diodes (OLEDs), highlighting the importance of structural modification on the electronic properties and performance of OLED materials (Wazzan & Irfan, 2019).
properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-8-16(9-5-13)22-18(23)12-17(19(22)24)20-14-6-10-15(11-7-14)21(2)3/h4-11,17,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMGOAOAGGMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

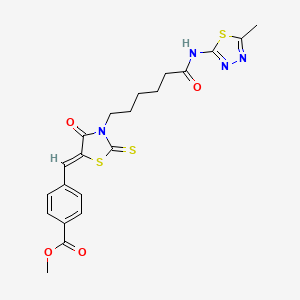
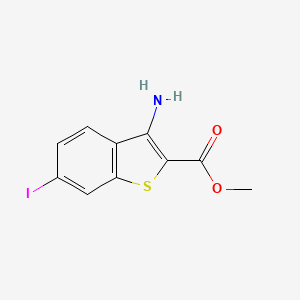
![4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol](/img/structure/B2583501.png)

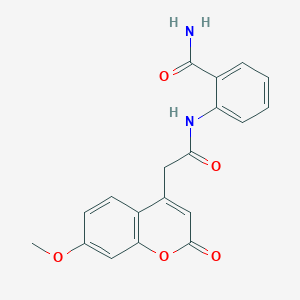
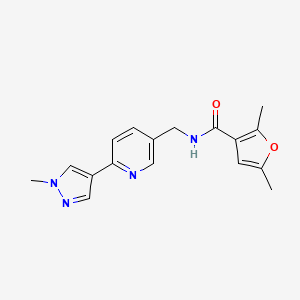


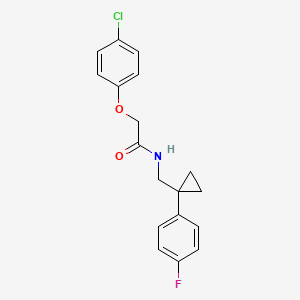

![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)
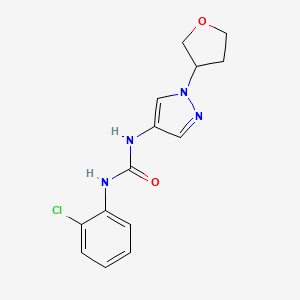
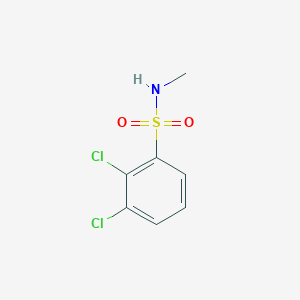
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)